molecular formula C20H24N2O5S B4302560 ETHYL 3-(4-ACETAMIDOBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE

ETHYL 3-(4-ACETAMIDOBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE

Cat. No.: B4302560
M. Wt: 404.5 g/mol
InChI Key: UKUOZWCHGRXMJE-UHFFFAOYSA-N
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Description

Ethyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(4-methylphenyl)propanoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a sulfonamide group, which is known for its applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(4-ACETAMIDOBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE can be achieved through a multi-step process involving the formation of an ester bond and the introduction of the sulfonamide group. One common method involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst. The sulfonamide group can be introduced through a reaction with sulfonyl chloride and an amine under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification reactions followed by sulfonamide formation. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(4-methylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted esters.

Scientific Research Applications

Ethyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(4-methylphenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 3-(4-ACETAMIDOBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with similar esterification reactions but lacks the sulfonamide group.

    Methyl butyrate: Another ester with a different alkyl group, used in flavoring and perfumes.

    Sulfanilamide: A sulfonamide compound with similar biological activity but different structural features.

Uniqueness

Ethyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(4-methylphenyl)propanoate is unique due to its combination of ester and sulfonamide functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in both synthetic chemistry and medicinal research .

Properties

IUPAC Name

ethyl 3-[(4-acetamidophenyl)sulfonylamino]-3-(4-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-4-27-20(24)13-19(16-7-5-14(2)6-8-16)22-28(25,26)18-11-9-17(10-12-18)21-15(3)23/h5-12,19,22H,4,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUOZWCHGRXMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 3-(4-ACETAMIDOBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE

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